Cas no 14918-35-5 (D-Streptamine,O-6-amino-6-deoxy-L-glycero-D-galacto-heptopyranosylidene-(1®2-3)-O-b-D-talopyranosyl-(1®5)-2-deoxy-N1-methyl-)

14918-35-5 structure
Nome del prodotto:D-Streptamine,O-6-amino-6-deoxy-L-glycero-D-galacto-heptopyranosylidene-(1®2-3)-O-b-D-talopyranosyl-(1®5)-2-deoxy-N1-methyl-
D-Streptamine,O-6-amino-6-deoxy-L-glycero-D-galacto-heptopyranosylidene-(1®2-3)-O-b-D-talopyranosyl-(1®5)-2-deoxy-N1-methyl- Proprietà chimiche e fisiche
Nomi e identificatori
-
- D-Stretamine, 5-O-(2,3-O-[6-(1-amino-2-hydroxyethyl)tetrahydro-3,4,5-trihydroxy-2H-pyran-2-ylidene)-.β.-D-talopyranosyl]-2-deoxy-N(sup3)methyl-
- (3'R,3aS,4S,4'S,5'R,6R,6'R,7S,7aS)-4-{[(1S,2R,3S,5R,6S)-3-amino-2,6-dihydroxy-5-(methylamino)cyclohexyl]oxy}-6'-[(1S)-1-amino-2-hydroxyethyl]-6-(hydroxymethyl)octahydro-4H-spiro[1,3-dioxolo[4,5-c]pyran-2,2'-pyran]-3',4',5',7-tetrol (non-preferred name)
- 2-3)-O-b-D-talopyranosyl-(1®
- Destonmycin A
- DestoMycin
- Destonate 20
- destomycin A
- 2-3)-O-b-D-talopyranosyl-(1®D-Streptamine,O-6-amino-6-deoxy-L-glycero-D-galacto-heptopyranosylidene-(1®5-O-[2-O,3-O-(6-Amino-1,6-dideoxy-L-glycero-D-galacto-heptopyranos-1-ylidene)-β-D-talopyranosyl]-2-deoxy-N1-methyl-D-streptamine
- 5)-2-deoxy-N1-methyl-
- D-STREPTAMINE, O-6-AMINO-6-DEOXY-L-GLYCERO-D-GALACTO-HEPTOPYRANOSYLIDENE-(1->2-3)-O-.BETA.-D-TALOPYRANOSYL-(1->5)-2-DEOXY-N1-METHYL-
- DESTOMYCIN A [MI]
- DES-TONATE
- D-Streptamine, O-6-amino-6-deoxy-L-glycero-D-galacto-heptopyranosylidene-(1-2-3)-O-beta-D-talopyranosyl-(1-5)-2-deoxy-N(sup 1)-methyl-
- D-Streptamine, O-6-amino-6-deoxy-L-glycero-D-galacto-heptopyranosylidene-(1-2-3)-O-beta-D-talopyranosyl-(1-5)-2-deoxy-N1-methyl-
- 5-(O-(2,3-O-(6-Amino-6-desoxyheptopyranosyliden)-beta-D-talopyranosyl)-2-desoxy-N6-methyl-D-streptamin
- 14918-35-5
- Q27286613
- UNII-PL7443WI4A
- (3'R,3aS,4S,4'S,5'R,6R,6'R,7S,7aS)-4-[(1S,2R,3S,5R,6S)-3-amino-2,6-dihydroxy-5-(methylamino)cyclohexoxy]-6'-[(1S)-1-amino-2-hydroxy-ethyl]-6-(hydroxymethyl)spiro[4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2,2'-tetrahydropyran]-3',4',5',7-tetrol
- 5-O-(2,3-O-(6-(1-AMINO-2-HYDROXYETHYL)TETRAHYDRO-3,4,5-TRIHYDROXY-2H-PYRAN-2-YLIDENE)-.BETA.-D-TALOPYRANOSYL)-2-DEOXY-N3-METHYL-D-STREPTAMINE
- C01688
- PL7443WI4A
- DTXSID201016602
- NSC 96877
- D-Streptamine, O-6-amino-6-deoxy-L-glycero-D-galacto-heptopyranosylidene-(1.fwdarw.2-3)-O-.beta.-D-talopyranosyl-(1.fwdarw.5)-2-deoxy-N1-methyl-
- AC1L9W0F
- NSC-96877
- Destomysin
- NSC96877
- 2,3-O-(6-(1-Amino-2-hydroxyethyl)-3,4,5-trihydroxytetrahydropyran-2-yliden)-(3-amino-5-methylamino-3,4,5-tridesoxy-mesoinosit-1-yl)-beta-D-talopyranosid
- destomycin-a
- Hygromycin B
- hygromycin_b
- Hydromycin B
- D-Streptamine,O-6-amino-6-deoxy-L-glycero-D-galacto-heptopyranosylidene-(1®2-3)-O-b-D-talopyranosyl-(1®5)-2-deoxy-N1-methyl-
-
- Inchi: InChI=1S/C20H37N3O13/c1-23-7-2-5(21)9(26)15(10(7)27)33-19-17-16(11(28)8(4-25)32-19)35-20(36-17)18(31)13(30)12(29)14(34-20)6(22)3-24/h5-19,23-31H,2-4,21-22H2,1H3/t5-,6-,7+,8+,9+,10-,11-,12+,13-,14+,15-,16-,17-,18+,19-,20?/m0/s1
- Chiave InChI: GRRNUXAQVGOGFE-SVNOMHMPSA-N
- Sorrisi: OC[C@@H]([C@@H]1[C@H](O)[C@H](O)[C@@H](O)C2(O[C@H]3[C@H]([C@H](O[C@@H](O[C@H]4[C@H](O)[C@@H](N)C[C@@H](NC)[C@@H]4O)[C@H]3O2)CO)O)O1)N
Proprietà calcolate
- Massa esatta: 527.232638
- Massa monoisotopica: 527.232638
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 11
- Conta accettatore di obbligazioni idrogeno: 16
- Conta atomi pesanti: 36
- Conta legami ruotabili: 6
- Complessità: 756
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 16
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: -6.6
- Superficie polare topologica: 272
Proprietà sperimentali
- Colore/forma: Polvere bianca
- Densità: 1.4252 (rough estimate)
- Punto di fusione: 180-190° (dec)
- Punto di ebollizione: 608.13°C (rough estimate)
- Punto di infiammabilità: 496.7°C
- Indice di rifrazione: 1.6300 (estimate)
- PSA: 272.06000
- LogP: -5.47910
- Rotazione specifica: D22 +7° (c = 2)
D-Streptamine,O-6-amino-6-deoxy-L-glycero-D-galacto-heptopyranosylidene-(1®2-3)-O-b-D-talopyranosyl-(1®5)-2-deoxy-N1-methyl- Informazioni sulla sicurezza
- Tossicità:LD50 in mice (after 2-week observation) (mg/kg): 5-10 i.v.; 50-100 orally (Kondo, 1965)
D-Streptamine,O-6-amino-6-deoxy-L-glycero-D-galacto-heptopyranosylidene-(1®2-3)-O-b-D-talopyranosyl-(1®5)-2-deoxy-N1-methyl- Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN8311-10mg |
Destomycin A |
14918-35-5 | 10mg |
询价 | 2025-03-06 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN8311-50mg |
Destomycin A |
14918-35-5 | 50mg |
询价 | 2025-03-06 | ||
HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | YD6215-100mg |
D-Streptamine,O-6-amino-6-deoxy-L-glycero-D-galacto-heptopyranosylidene-(1®2-3)-O-b-D-talopyranosyl-(1®5)-2-deoxy-N1-methyl- |
14918-35-5 | 100mg | 100mg |
¥5680 | 2025-03-06 |
D-Streptamine,O-6-amino-6-deoxy-L-glycero-D-galacto-heptopyranosylidene-(1®2-3)-O-b-D-talopyranosyl-(1®5)-2-deoxy-N1-methyl- Letteratura correlata
-
Alberto Villa,Nikolaos Dimitratos,Carine E. Chan-Thaw,Ceri Hammond,Gabriel M. Veith,Di Wang,Maela Manzoli,Laura Prati,Graham J. Hutchings Chem. Soc. Rev., 2016,45, 4953-4994
-
Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458
-
Chengjie Liu,Wei Yao,Luzhong Zhang,Hanqing Qian,Wei Wu,Xiqun Jiang Chem. Commun., 2010,46, 7566-7568
-
Bo Sun,Dandan Rao,Yuhai Sun RSC Adv., 2016,6, 62858-62865
-
Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
14918-35-5 (D-Streptamine,O-6-amino-6-deoxy-L-glycero-D-galacto-heptopyranosylidene-(1®2-3)-O-b-D-talopyranosyl-(1®5)-2-deoxy-N1-methyl-) Prodotti correlati
- 31282-04-9(Hygromycin B)
- 37321-09-8(APRAMYCIN)
- 1955557-93-3(2-(1H-imidazol-1-yl)ethane-1-sulfonyl chloride hydrochloride)
- 1448058-10-3(N-(1-benzylpiperidin-4-yl)methyl-1-methyl-1H-imidazole-4-sulfonamide)
- 886950-28-3(N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide)
- 1153900-14-1(2-{(2,3-dichlorophenyl)methylamino}propan-1-ol)
- 2679947-73-8(benzyl N-{(2S,4S)-4-fluoro-1-(thiophen-2-yl)methylpyrrolidin-2-ylmethyl}carbamate)
- 1196981-04-0(4-bromo-1-pivaloylindole)
- 2679937-87-0(rac-(1R,2R)-1-(2,2,2-trifluoroacetamido)-2,3-dihydro-1H-indene-2-carboxylic acid)
- 2171251-98-0(2-{4-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoylpiperazin-1-yl}acetic acid)
Fornitori consigliati
Taizhou Jiayin Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Zouping Mingyuan Import and Export Trading Co., Ltd
Membro d'oro
CN Fornitore
Reagenti

Hubei Changfu Chemical Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
